molecular formula C10H12O4 B126084 3-(2-Methoxyethoxy)benzoic acid CAS No. 152808-60-1

3-(2-Methoxyethoxy)benzoic acid

Cat. No. B126084
M. Wt: 196.2 g/mol
InChI Key: ZDBKQHIFUZABMJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer some aspects of its chemistry. For instance, paper discusses the selective para metalation of 3-methoxy benzoic acids, which is structurally related to 3-(2-Methoxyethoxy)benzoic acid. This suggests that the methoxy group in such compounds can influence the reactivity at positions ortho and para to the carboxylate group.

Synthesis Analysis

The synthesis of compounds related to 3-(2-Methoxyethoxy)benzoic acid can be inferred from paper , where the potassium salt of 3-methoxy benzoic acid undergoes deprotonation selectively at the para position to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees Celsius. This method could potentially be adapted for the synthesis of 3-(2-Methoxyethoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Papers , , , and provide information on the molecular structure of compounds similar to 3-(2-Methoxyethoxy)benzoic acid. For example, paper uses DFT methods to investigate the molecular structure of a related compound, which could be applied to 3-(2-Methoxyethoxy)benzoic acid to predict its molecular geometry and vibrational frequencies. Paper discusses the effects of molecular association through hydrogen bonding, which could also be relevant to the structure of 3-(2-Methoxyethoxy)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3-(2-Methoxyethoxy)benzoic acid is discussed in papers and . Paper describes the synthesis of organotin(IV) derivatives based on a related compound, which could suggest potential reactivity for the formation of metal complexes. Paper provides insights into the reactivity descriptors of a related compound, which could be used to predict the reactivity of 3-(2-Methoxyethoxy)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(2-Methoxyethoxy)benzoic acid can be inferred from papers , , , and . For instance, paper discusses the thermodynamic properties of a related compound, which could be similar for 3-(2-Methoxyethoxy)benzoic acid. Paper calculates the first-order hyperpolarizability of a related compound, which is an important property for nonlinear optical materials. This information could be relevant to the physical properties of 3-(2-Methoxyethoxy)benzoic acid.

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds, examining their photophysical properties. The incorporation of electron-releasing substituents, like -OMe (methoxy), was found to improve the photoluminescence of Tb(3+) complexes, suggesting applications in materials with enhanced luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Synthesis of Methoxy-Substituted Benzoic Acid

Sinha, Mandal, and Chandrasekaran (2000) described the selective deprotonation of methoxy benzoic acids, leading to the synthesis of methoxy-substituted benzoic acids. This process could be significant in the synthesis of derivatives of 3-(2-Methoxyethoxy)benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Polyaniline Doping

Amarnath and Palaniappan (2005) reported on doping polyaniline with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid. This suggests potential applications in conducting polymers and materials science (Amarnath & Palaniappan, 2005).

Antibacterial Activity of Benzoic Acid Derivatives

Research by Satpute, Gangan, and Shastri (2018) discussed the synthesis of derivatives of 3-hydroxybenzoic acid, highlighting their antibacterial properties. While not directly about 3-(2-Methoxyethoxy)benzoic acid, this study underscores the potential of benzoic acid derivatives in antibacterial applications (Satpute, Gangan, & Shastri, 2018).

Structural Analysis of Alkoxy-Substituted Benzoic Acids

Raffo et al. (2014) conducted a structural analysis of alkoxy-substituted benzoic acids, including 3-(methoxy)benzoic acid. This study offers insights into the molecular features that govern the crystalline architectures of these compounds, which is crucial for understanding and manipulating their properties in various applications (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).

Recovery of Cobalt Using Modified Activated Carbon

Gunjate, Meshram, Khope, and Awachat (2020) explored the use of 2-hydroxy-5-methoxy benzoic acid for surface modification of activated carbon, demonstrating its efficiency in the adsorptive removal of cobalt ions from aqueous solutions. This indicates potential environmental applications, specifically in water purification and heavy metal removal (Gunjate, Meshram, Khope, & Awachat, 2020).

Safety And Hazards

3-(2-Methoxyethoxy)benzoic acid is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKQHIFUZABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625455
Record name 3-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)benzoic acid

CAS RN

152808-60-1
Record name 3-(2-Methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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